molecular formula C9H12ClNO2 B1502922 3-(2-Aminoethyl)benzoic acid hydrochloride CAS No. 66658-60-4

3-(2-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1502922
CAS No.: 66658-60-4
M. Wt: 201.65 g/mol
InChI Key: IVPKEHSGGPIZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C_9H_10NClO_2. It is a derivative of benzoic acid where an aminoethyl group is attached to the benzene ring. This compound is typically found as a white crystalline solid and is soluble in water and organic solvents.

Synthetic Routes and Reaction Conditions:

  • From 3-(2-Aminoethyl)benzoic Acid: The compound can be synthesized by reacting 3-(2-aminoethyl)benzoic acid with hydrochloric acid to form the hydrochloride salt.

  • From Benzene Derivatives: Another method involves the nitration of benzene to produce nitrobenzene, followed by reduction to aniline, and subsequent reactions to introduce the aminoethyl group.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions (temperature, pressure, solvent) is optimized to achieve efficient synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.

  • Reduction: Amines, such as ethylbenzene.

  • Substitution: Halogenated benzoic acids.

Scientific Research Applications

3-(2-Aminoethyl)benzoic acid hydrochloride has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)benzoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

3-(2-Aminoethyl)benzoic acid hydrochloride is similar to other benzoic acid derivatives, such as:

  • Benzoic Acid: The simplest form without the aminoethyl group.

  • Salicylic Acid: Contains a hydroxyl group in addition to the carboxyl group.

  • Phenylacetic Acid: Has a phenyl group attached to an acetic acid moiety.

Uniqueness: What sets this compound apart is the presence of the aminoethyl group, which imparts unique chemical properties and reactivity compared to other benzoic acid derivatives.

Properties

IUPAC Name

3-(2-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPKEHSGGPIZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672555
Record name 3-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66658-60-4
Record name 3-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Aminoethyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.